molecular formula C7H9N5O B587236 N7-(2-Hydroxyethyl-d4)adenine CAS No. 1246818-44-9

N7-(2-Hydroxyethyl-d4)adenine

Cat. No.: B587236
CAS No.: 1246818-44-9
M. Wt: 183.207
InChI Key: XOMKQMGJBJAMCE-LNLMKGTHSA-N
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Description

N7-(2-Hydroxyethyl-d4)adenine is a deuterium-labeled derivative of N7-(2-Hydroxyethyl)adenine. It is a stable isotope-labeled compound used in various scientific research applications. The compound has a molecular formula of C7H5D4N5O and a molecular weight of 183.2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(2-Hydroxyethyl-d4)adenine typically involves the incorporation of deuterium into the hydroxyethyl group of adenine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N7-(2-Hydroxyethyl-d4)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adenine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N7-(2-Hydroxyethyl-d4)adenine is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated compounds in biological systems.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N7-(2-Hydroxyethyl-d4)adenine involves its incorporation into biochemical pathways where it acts as a stable isotope tracer. The deuterium atoms in the compound provide a distinct signal in analytical techniques, allowing researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved include nucleic acid synthesis and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N7-(2-Hydroxyethyl)adenine: The non-deuterated form of the compound.

    N7-(2-Hydroxyethyl-d3)adenine: A similar compound with three deuterium atoms instead of four.

    N7-(2-Hydroxyethyl-d5)adenine: A variant with five deuterium atoms

Uniqueness

N7-(2-Hydroxyethyl-d4)adenine is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of four deuterium atoms enhances its stability and allows for precise tracking in metabolic and pharmacokinetic studies .

Properties

CAS No.

1246818-44-9

Molecular Formula

C7H9N5O

Molecular Weight

183.207

IUPAC Name

2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2

InChI Key

XOMKQMGJBJAMCE-LNLMKGTHSA-N

SMILES

C1=NC2=C(C(=N1)N)N(C=N2)CCO

Synonyms

6-Amino-7H-purine-7-ethanol-d4; 

Origin of Product

United States

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